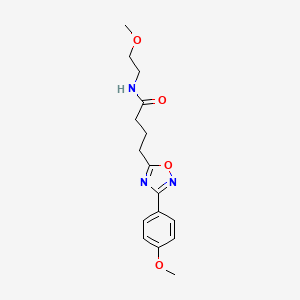
N-(2-methoxyethyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the oxadiazole family, which has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). Inhibition of these enzymes can lead to reduced inflammation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and fungi. Additionally, this compound has been found to exhibit vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methoxyethyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potential pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. Additionally, this compound has low toxicity and can be easily synthesized in the laboratory. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For the scientific research of this compound include further studies to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-methoxyethanol, 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoyl chloride, and triethylamine in dichloromethane. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of the product is around 70-80%.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit various pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(2-methoxyethyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit antimicrobial effects against various bacteria and fungi.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-21-11-10-17-14(20)4-3-5-15-18-16(19-23-15)12-6-8-13(22-2)9-7-12/h6-9H,3-5,10-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZPAQRKCOLVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


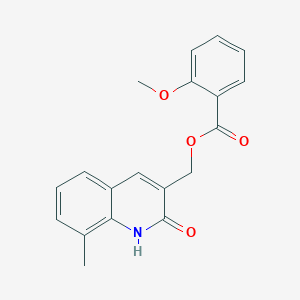
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)

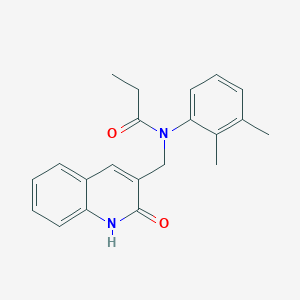
![8-bromo-N-(4-ethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693627.png)
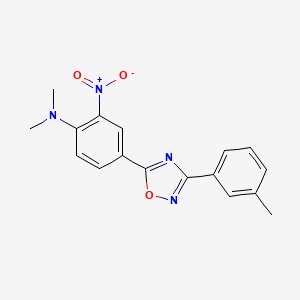




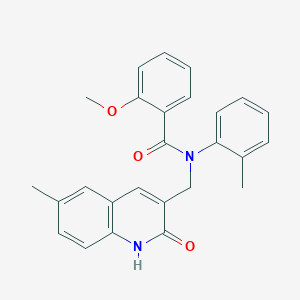
![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
